Methyl 4-bromo-2-isopropylbenzoate
Overview
Description
Methyl 4-bromo-2-isopropylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-isopropylbenzyl alcohol.
Oxidation: Formation of 4-bromo-2-isopropylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-isopropylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isopropylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The bromine atom and ester group are key functional groups that influence its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-bromo-4-isopropylbenzoate: Has the bromine atom at the ortho position, affecting its reactivity.
Methyl 4-chloro-2-isopropylbenzoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
Methyl 4-bromo-2-isopropylbenzoate is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct steric and electronic effects. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 4-bromo-2-propan-2-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTSUORKCBSJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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